molecular formula C18H21N7 B6435838 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549015-34-9

4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Katalognummer B6435838
CAS-Nummer: 2549015-34-9
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: GSOGYXIEBAAGMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to develop novel CDK2 inhibitors for cancer treatment . The exact synthesis process for this specific compound isn’t detailed in the available resources.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a CDK2 inhibitor . It’s designed to interact with CDK2/cyclin A2, inhibiting its activity . The specifics of these reactions would require more detailed biochemical analysis.

Wissenschaftliche Forschungsanwendungen

CDK2 Inhibitors

This compound has been found to be a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Antitumor Effect

The compound has shown potent antitumor effects . It has been found to inhibit the growth of various cell lines, demonstrating its potential as a therapeutic agent in cancer treatment .

Apoptosis Induction

The compound has been found to induce apoptosis in HCT cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .

Cell Cycle Alteration

The compound has been found to cause significant alteration in cell cycle progression . This could potentially disrupt the proliferation of cancer cells and halt tumor growth .

Fluorescent Properties

The compound has been found to possess fluorescent properties . This makes it useful in biological applications, particularly as a lipid droplet biomarker for HeLa cells (cancer cells) and L929 cells (normal cells) .

Antischistosomal Activity

Compounds in this class have been found to exhibit antischistosomal activity . Schistosomiasis is a parasitic disease that affects millions of people worldwide .

HMG-CoA Reductase Inhibitors

Compounds in this class have been found to act as HMG-CoA reductase inhibitors . This enzyme plays a crucial role in cholesterol biosynthesis, and its inhibition can help manage high cholesterol levels .

COX-2 Selective Inhibitors

Compounds in this class have been found to act as COX-2 selective inhibitors . COX-2 is an enzyme that plays a key role in inflammation and pain, and its inhibition can help manage these conditions .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . The molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, which subsequently halts the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase . This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Zukünftige Richtungen

The future directions for this compound involve further investigations into its dual activity against examined cell lines and CDK2 . Its potential as a cancer treatment makes it a promising area of research, with the goal of improving its efficacy and understanding its mechanism of action in greater detail .

Eigenschaften

IUPAC Name

4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-13-21-15(14-2-3-14)12-17(22-13)23-8-10-24(11-9-23)18-16-4-5-20-25(16)7-6-19-18/h4-7,12,14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOGYXIEBAAGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.